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Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

Cat. No.: B591914 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of (R)-3-N-Cbz-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-N-Cbz-
Aminopyrrolidine. The information is compiled from various sources and includes predicted

data based on analogous structures due to the limited availability of experimentally derived

spectra in the public domain. This guide is intended to support research, drug development,

and quality control activities where this molecule is of interest.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-3-N-Cbz-
Aminopyrrolidine.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum of (R)-3-N-Cbz-Aminopyrrolidine is characterized by signals

corresponding to the protons of the pyrrolidine ring, the benzylic protons, and the aromatic

protons of the Cbz protecting group. The data presented below is an interpretation of available

spectral images and predicted values based on similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H Ar-H

~5.10 s 2H -O-CH₂-Ph

~4.10 m 1H CH-NH-Cbz

~3.60 - 3.20 m 4H
Pyrrolidine Ring

Protons

~2.05 m 1H
Pyrrolidine Ring

Proton

~1.80 m 1H
Pyrrolidine Ring

Proton

~1.60 br s 2H -NH₂

Note: The chemical shifts and multiplicities are estimations and may vary depending on the

solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
No experimental ¹³C NMR data for (R)-3-N-Cbz-Aminopyrrolidine was publicly available at

the time of this guide's compilation. The following data is predicted based on the analysis of

structurally related compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~155.0 C=O (Carbamate)

~137.0 Ar-C (Quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~66.5 -O-CH₂-Ph

~51.0 CH-NH-Cbz

~47.0 Pyrrolidine Ring Carbon

~45.0 Pyrrolidine Ring Carbon

~33.0 Pyrrolidine Ring Carbon

Mass Spectrometry (MS)
A definitive mass spectrum for (R)-3-N-Cbz-Aminopyrrolidine is not readily available.

However, based on its structure, the following fragmentation patterns can be predicted under

electron ionization (EI).

Table 3: Predicted Mass Spectrometry Data

m/z Ion

220 [M]⁺ (Molecular Ion)

176 [M - C₂H₄N]⁺

131 [M - C₇H₇O]⁺

108 [C₇H₈O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

70 [C₄H₈N]⁺
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Infrared (IR) Spectroscopy
The IR spectrum of (R)-3-N-Cbz-Aminopyrrolidine will exhibit characteristic absorption bands

corresponding to its functional groups. The predicted values are based on established

correlation tables.

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H Stretch (Amine)

~3030 Medium Aromatic C-H Stretch

~2950, ~2870 Medium Aliphatic C-H Stretch

~1690 Strong C=O Stretch (Carbamate)

~1520 Medium N-H Bend (Amine)

~1250 Strong C-N Stretch

~740, ~700 Strong Aromatic C-H Bend

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-N-Cbz-Aminopyrrolidine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR

tube.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.
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Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Infrared Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument's software will automatically subtract the

background spectrum.

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-3-N-Cbz-Aminopyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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